(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine
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Overview
Description
This compound is a hydrazone derivative, which are often used in organic synthesis and sometimes have biological activity. The thieno[2,3-d]pyrimidine moiety is a common structure in medicinal chemistry, found in many pharmaceutical drugs .
Molecular Structure Analysis
The molecule contains a hydrazone functional group, which consists of a nitrogen-nitrogen double bond with one of the nitrogens also bonded to a hydrogen. It also contains a thieno[2,3-d]pyrimidine ring, which is a fused ring system containing a thiophene (a five-membered ring with one sulfur) and a pyrimidine (a six-membered ring with two nitrogens) .Chemical Reactions Analysis
Hydrazones are often used as building blocks in organic synthesis, and can undergo a variety of reactions. The thieno[2,3-d]pyrimidine ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the fluorine atom could make the compound more lipophilic, potentially affecting its solubility and permeability .Scientific Research Applications
Biological Activities and Potential Applications
Synthesis and Biological Activities : A study focused on the synthesis of thieno[2,3-d]pyrimidine compounds, highlighting their potential as biologically active compounds. These derivatives, including structures similar to (E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine, have shown activities as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Antimicrobial Activity : A study synthesized derivatives of this compound and evaluated their antimicrobial activity. Some of these compounds showed potent antimicrobial activity, comparable to well-known drugs (Rashad et al., 2009).
Synthesis as Disperse Dyes : A different application of thieno[2,3-d]pyrimidine derivatives is in the production of disperse dyes for polyester fibers, indicating their utility in the textile industry (Ho, 2005).
Synthesis and Chemical Properties
Synthetic Routes : Various synthetic routes have been developed for thieno[2,3-d]pyrimidine derivatives. These methods highlight the versatility of these compounds in chemical synthesis, with potential applications in developing new pharmaceuticals and materials (Aly, Abu-Zied, & Gaafar, 2008).
Chemical Reactivity : Studies have examined the reactivity of thieno[2,3-d]pyrimidin-4-yl derivatives towards various reagents, expanding the understanding of their chemical behavior and potential for forming new compounds (Tumkevičius, 1994).
Future Directions
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-3-1-9(2-4-10)7-17-18-12-11-5-6-19-13(11)16-8-15-12/h1-8H,(H,15,16,18)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOVGIFAOYFLPA-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C3C=CSC3=NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C3C=CSC3=NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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